molecular formula C20H32O4 B1674828 Leukotriene B4 CAS No. 71160-24-2

Leukotriene B4

Cat. No.: B1674828
CAS No.: 71160-24-2
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-AMOLWHMGSA-N
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Mechanism of Action

LTB4 uses lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses . It is able to induce the adhesion and activation of leukocytes on the endothelium, allowing them to bind to and cross it into the tissue .

Future Directions

The future directions of LTB4 research could involve the development of genetically encoded sensors for visualizing LTB4 gradients in vivo . This would allow for real-time visualization of both exogenously applied and endogenously produced LTB4 gradients .

Biochemical Analysis

Biochemical Properties

Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The initial step involves the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form this compound. This compound interacts with specific receptors on the surface of leukocytes, known as BLT1 and BLT2 receptors. These interactions lead to the activation and recruitment of leukocytes to sites of inflammation. Additionally, this compound can induce the formation of reactive oxygen species and the release of lysosomal enzymes by neutrophils .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neutrophils, this compound acts as a potent chemoattractant, guiding these cells to sites of tissue damage or infection. It also enhances the adhesion of leukocytes to the endothelium, facilitating their migration across the blood vessel walls into the affected tissues. This compound influences cell signaling pathways by activating mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to BLT1 and BLT2 receptors on the surface of leukocytes. This binding triggers a cascade of intracellular signaling events, including the activation of MAPKs and the PI3K/Akt pathway. These signaling pathways lead to the phosphorylation of various transcription factors, including NF-κB, which then translocate to the nucleus and promote the expression of pro-inflammatory genes. This compound also induces the production of reactive oxygen species and the release of lysosomal enzymes, further amplifying the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but it can be rapidly degraded by enzymes such as this compound 20-hydroxylase. The temporal effects of this compound on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can induce a rapid and transient increase in the production of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can cause sustained leukocyte recruitment and tissue inflammation over several hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant, recruiting leukocytes to sites of inflammation. At high doses, this compound can induce excessive inflammation and tissue damage. Studies in animal models have shown that high doses of this compound can lead to increased vascular permeability, edema, and pain responses. Additionally, chronic exposure to high levels of this compound has been associated with the development of inflammatory diseases such as asthma and rheumatoid arthritis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the 5-lipoxygenase pathway. This pathway begins with the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form this compound. This compound can be further metabolized by enzymes such as this compound 20-hydroxylase, which converts it to 20-hydroxy-leukotriene B4. This metabolite can then be oxidized to form 20-carboxy-leukotriene B4, which is less biologically active .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In humans, this compound export from the cytoplasm to the extracellular space is mediated by the ATP-binding cassette (ABC) family transporter ABCC4/MRP4. Once in the extracellular space, this compound can bind to its receptors on the surface of leukocytes and other immune cells. The distribution of this compound within tissues is influenced by its interactions with binding proteins and its ability to diffuse across cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of its synthesizing enzyme, 5-lipoxygenase. In resting cells, 5-lipoxygenase can accumulate in either the cytoplasm or the nucleoplasm. Upon cell stimulation, 5-lipoxygenase translocates to membranes, including the nuclear envelope, to initiate leukotriene synthesis. The positioning of 5-lipoxygenase within the nucleus of resting cells is a powerful determinant of the capacity to generate this compound upon subsequent activation. This subcellular localization is crucial for the efficient production of this compound and its subsequent biological effects .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-AMOLWHMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037162
Record name Leukotriene B4
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Molecular Weight

336.5 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Fisher Scientific MSDS], Solid
Record name Leukotriene B4
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Record name Leukotriene B4
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CAS No.

71160-24-2
Record name Leukotriene B4
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Record name Leukotriene B4
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Record name Leukotriene B4
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Record name Leukotriene B4
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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